2-(4-Bromophenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-BROMOPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a bromophenoxy group and a pyridylmethyl piperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxy derivativesThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The pyridylmethyl piperazino moiety can be reduced under specific conditions to yield secondary amines.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group can yield 4-bromo-phenol, while substitution reactions can produce various substituted phenoxy derivatives .
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The pyridylmethyl piperazino moiety can bind to nucleic acids and proteins, affecting cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Bromophenoxy)methyl]piperidine hydrochloride: Similar in structure but with a different functional group, leading to distinct chemical and biological properties.
2-(4-Bromophenoxy)tetrahydropyran: Shares the bromophenoxy group but differs in the rest of the structure, resulting in different reactivity and applications.
Uniqueness
2-(4-BROMOPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of the bromophenoxy and pyridylmethyl piperazino groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H20BrN3O2 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H20BrN3O2/c19-15-4-6-17(7-5-15)24-14-18(23)22-11-9-21(10-12-22)13-16-3-1-2-8-20-16/h1-8H,9-14H2 |
InChI Key |
UAMSGMXGLANNTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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